2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJTRKJOCKUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce complex heterocycles . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in large quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups into the molecule .
Scientific Research Applications
Biological Activities
Research indicates that 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine exhibits significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound demonstrate selective cytotoxicity against various cancer cell lines. For example, one study highlighted the efficacy of related compounds against leukemia and colon cancer subpanels with growth inhibitory effects in the micromolar range .
- Neuroprotective Effects : The structural similarities with other piperazine-containing compounds suggest potential neuroprotective properties. Compounds with similar frameworks have been evaluated for their ability to protect neuronal cells from degeneration .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Anticancer Evaluation : In vitro studies conducted by the National Cancer Institute evaluated various derivatives against a panel of 60 cancer cell lines. The most promising candidates showed significant growth inhibition at low concentrations (GI50 values ranging from 0.2 to 2.0 μM) .
- Pharmacodynamics Studies : Interaction studies are essential for understanding how this compound interacts with biological targets. These studies often focus on binding affinities and mechanisms of action in cellular systems .
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds exhibit similar biological activities, including antibacterial, antifungal, and antiviral properties.
Fused Pyridine Derivatives: These compounds, such as furopyridine derivatives, are known for their anti-inflammatory and anticoagulant activities.
Uniqueness
What sets 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine apart is its unique structure, which combines the piperazine ring with the oxazolo-pyridine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : 300552-26-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperazine and oxazolo-pyridine moieties. The synthetic pathways often utilize various reagents under controlled conditions to yield the desired compound with high purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits both bacteriostatic and bactericidal effects.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus epidermidis | 2.5 ± 2.2 | 1.25 |
| Staphylococcus aureus | 2.5 ± 0.0 | 5.0 |
| Methicillin-resistant S. aureus (MRSA) | 6.7 ± 2.9 | 10 |
The data indicates that the compound is particularly effective against MRSA, a significant concern in clinical settings due to its resistance to conventional antibiotics .
The mechanism underlying the antimicrobial activity of this compound involves:
- Uptake into Microbial Cells : Fluorescence microscopy has shown that over 50% of microbial cells can uptake the compound within 30 minutes.
- Cell Disruption : Transmission electron microscopy (TEM) revealed that treated bacterial cells exhibited hollowed-out cytoplasms without membrane disintegration, suggesting targeted action on internal cellular functions.
- Inhibition of DNA Gyrase : A DNA gyrase supercoiling assay demonstrated a dose-dependent reduction in fluorescence intensity, indicating that the compound inhibits this crucial enzyme involved in DNA replication .
Anticancer Activity
While primarily studied for its antimicrobial properties, preliminary investigations suggest potential anticancer activity as well. Compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies
- Study on Antimicrobial Efficacy :
- Molecular Docking Studies :
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, oxazole protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for fused heterocycles .
Example : Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20a) was confirmed via H NMR and IR, matching literature data .
How do structural modifications influence the biological activity of oxazolo[5,4-b]pyridine derivatives?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents enhance metabolic stability and binding affinity to targets like β-amyloid .
- Piperazine Positioning : N-substitution (e.g., 4-chlorophenylpiperazine) improves CNS penetration in neuroimaging probes .
- Hybrid Scaffolds : Fusion with triazolo or thiadiazolo rings (e.g., [1,3]oxazolo[5,4-b]pyridine-6-carbaldehydes) increases photocytotoxic activity .
Q. Advanced Research Focus
- Docking Studies : Predict binding to targets like acetylcholinesterase using AutoDock Vina .
- QSAR Models : Correlate substituent hydrophobicity (logP) with antimicrobial potency .
- DFT Calculations : Optimize transition states for cyclization reactions, reducing trial-and-error synthesis .
What are the applications of this compound in neuroimaging?
Basic Research Focus
The compound’s derivatives serve as β-amyloid PET ligands for Alzheimer’s research. Fluorine-18 labeled analogs (e.g., F-6-(3-fluoropropyl)-2-piperazinyl oxazolopyridine) exhibit high brain uptake and specificity .
Q. Methodology :
- Radiolabeling via F-fluoroalkylation.
- In vivo biodistribution studies in transgenic mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
